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Compound of Interest

Compound Name: Acetylisodurene

Cat. No.: B15380558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Acetomesitylene, systematically known as 2',4',6'-trimethylacetophenone, is an aromatic

ketone characterized by an acetyl group attached to a mesitylene (1,3,5-trimethylbenzene)

ring. This compound serves as a valuable intermediate in organic synthesis and is a subject of

interest in medicinal chemistry due to the biological activities exhibited by its derivatives. This

technical guide provides a comprehensive overview of Acetomesitylene, including its chemical

and physical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts

acylation, and an analysis of its spectroscopic characteristics. Furthermore, this document

explores the applications of Acetomesitylene and its analogs, particularly in the context of drug

discovery and development, highlighting their potential as scaffolds for novel therapeutic

agents.

Chemical and Physical Properties
Acetomesitylene is a colorless to light yellow liquid with a distinct aromatic odor.[1] It is

insoluble in water but soluble in organic solvents such as alcohols and ethers.[1] The core

chemical and physical properties are summarized in the table below for easy reference and

comparison.
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Property Value Reference(s)

Molecular Formula C₁₁H₁₄O [2]

Molecular Weight 162.23 g/mol [2]

CAS Number 1667-01-2 [2]

Appearance
Clear colorless to light yellow

liquid
[1]

Density 0.975 g/mL at 25 °C

Boiling Point 235-236 °C [1]

Refractive Index (n20/D) 1.517

Flash Point 113 °C (235.4 °F) - closed cup

Synonyms

2-Acetylmesitylene, 2',4',6'-

Trimethylacetophenone,

Mesityl methyl ketone

[3]

Synthesis of Acetomesitylene
The primary and most efficient method for the synthesis of Acetomesitylene is the Friedel-

Crafts acylation of mesitylene with acetyl chloride, using a Lewis acid catalyst such as

aluminum chloride.[4]

Reaction Scheme
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Acetomesitylene

Acetyl Chloride

AlCl₃ (Lewis Acid)
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HCl
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Figure 1: Overall reaction for the synthesis of Acetomesitylene.

Experimental Protocol: Friedel-Crafts Acylation of
Mesitylene
This protocol is adapted from established literature procedures.[5]

Materials:

Mesitylene (25 g)

Acetyl chloride (freshly distilled, 30 g)

Anhydrous aluminum chloride (freshly prepared, finely powdered, 33 g)

Carbon disulfide (75 g)
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Ice

Concentrated hydrochloric acid (10 mL)

Benzene

Dilute sodium hydroxide solution

Calcium chloride

Procedure:

In a flask equipped with a reflux condenser, combine 25 g of mesitylene, 75 g of carbon

disulfide, and 30 g of freshly distilled acetyl chloride.

Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the mixture. The

addition should be controlled to manage the exothermic reaction.

After the addition is complete, gently warm the mixture on a water bath for 15 minutes.

Pour the reaction mixture onto ice and add 10 mL of concentrated hydrochloric acid.

Perform steam distillation on the mixture until no more oily droplets are observed in the

distillate.

Extract the distillate with benzene.

Wash the benzene extract with a dilute sodium hydroxide solution followed by water.

Dry the organic layer over anhydrous calcium chloride.

Distill the dried extract, collecting the fraction that boils between 230-240 °C.

Expected Yield: Approximately 60% theoretical yield (20 g).

Mechanism of the Friedel-Crafts Acylation
The reaction proceeds via an electrophilic aromatic substitution mechanism.
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Step 1: Formation of the Acylium Ion

Step 2: Electrophilic Attack Step 3: Deprotonation

Acetyl Chloride

Acylium Ion Complex
+ AlCl₃

AlCl₃

Mesitylene Sigma Complex (Arenium Ion)+ Acylium Ion Deprotonation by AlCl₄⁻ Acetomesitylene- H⁺
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Figure 2: Simplified mechanism of the Friedel-Crafts acylation.

Spectroscopic Analysis
The structure of Acetomesitylene can be confirmed through various spectroscopic techniques.

The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are

detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Acetomesitylene is relatively simple due to the symmetry of the

mesitylene ring.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8 s 2H

Aromatic protons

(meta to the acetyl

group)

~2.4 s 3H Acetyl (CH₃) protons

~2.2 s 6H

Methyl protons on the

ring (ortho to the

acetyl group)

~2.1 s 3H

Methyl proton on the

ring (para to the acetyl

group)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment

~205-210 Carbonyl carbon (C=O)

~135-140 Aromatic carbons attached to methyl groups

~125-130 Aromatic carbons

~30-35 Acetyl methyl carbon

~20-25 Ring methyl carbons

Infrared (IR) Spectroscopy
The IR spectrum of Acetomesitylene will show characteristic absorption bands for its functional

groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3000-2850 Medium-Strong C-H stretching (aliphatic)

~1700 Strong
C=O stretching (aromatic

ketone)

~1610, ~1575 Medium C=C stretching (aromatic ring)

1450-1350 Medium C-H bending (aliphatic)

Mass Spectrometry (MS)
The mass spectrum of Acetomesitylene will exhibit a molecular ion peak and characteristic

fragmentation patterns.

m/z Fragment Ion Description

162 [C₁₁H₁₄O]⁺ Molecular ion (M⁺)

147 [M - CH₃]⁺
Loss of a methyl radical from

the acetyl group

119 [M - COCH₃]⁺ Loss of the acetyl group

Applications in Drug Discovery and Development
While Acetomesitylene itself has limited direct therapeutic applications, its core structure is a

valuable scaffold in medicinal chemistry. Acetophenone derivatives have been investigated for

a wide range of pharmacological activities.

As a Precursor for Biologically Active Molecules
Acetomesitylene can be a starting material for the synthesis of more complex molecules with

potential therapeutic value. The acetyl group can be readily modified or used as a handle for

further reactions to build diverse chemical libraries for screening.

Biological Activities of Acetophenone Derivatives
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Anticancer Activity: Certain derivatives of acetophenone have shown promising anticancer

properties. For instance, some studies have demonstrated that methylated and acetylated

bromophenol derivatives, which share structural similarities with functionalized

acetophenones, can inhibit the viability of leukemia cells and induce apoptosis.[6][7]

Enzyme Inhibition: Acetophenone derivatives have been identified as potent inhibitors of

various enzymes. For example, certain benzonate derivatives of acetophenone have shown

significant α-glucosidase inhibitory activity, which is relevant for the management of type 2

diabetes.[8]

Antioxidant Properties: The phenolic nature of some acetophenone derivatives imparts

antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[6]

The general workflow for utilizing a scaffold like Acetomesitylene in drug discovery is outlined

below.
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Figure 3: Drug discovery workflow utilizing a core scaffold.

Conclusion
Acetomesitylene is a synthetically accessible aromatic ketone with well-defined chemical and

spectroscopic properties. Its primary importance lies in its role as a versatile building block in

organic synthesis. For researchers in drug discovery and development, the acetophenone core

structure present in Acetomesitylene offers a promising starting point for the design and

synthesis of novel bioactive compounds with potential applications in treating a range of

diseases. Further exploration of the chemical space around the Acetomesitylene scaffold is

warranted to uncover new therapeutic leads.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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